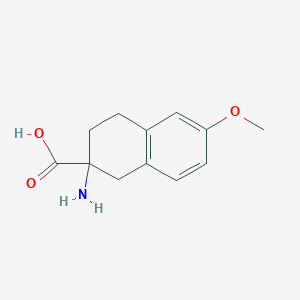

2-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Übersicht

Beschreibung

2-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C12H15NO3 It is a derivative of tetrahydronaphthalene, featuring an amino group at the second position, a methoxy group at the sixth position, and a carboxylic acid group at the second position of the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted benzene derivative, the compound can be synthesized through a series of steps including nitration, reduction, and cyclization reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled temperature and pressure conditions to facilitate the desired chemical transformations.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structure allows it to modulate neurotransmitter activity, making it a candidate for drug development aimed at conditions such as depression and anxiety. Research indicates that derivatives of this compound can enhance therapeutic efficacy and reduce side effects associated with conventional treatments .

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid to evaluate their binding affinity to serotonin receptors. The results demonstrated that specific modifications to the chemical structure significantly increased receptor affinity, suggesting potential for developing new antidepressants .

Biochemical Research

The compound is utilized in studies related to enzyme inhibition and receptor binding. It aids researchers in understanding complex biological pathways and developing new therapeutic strategies. For instance, its role in inhibiting certain enzymes has been explored to understand metabolic disorders better.

Research Findings:

A recent publication detailed how this compound was used to investigate its effects on cytochrome P450 enzymes. The findings indicated that the compound could selectively inhibit specific isoforms involved in drug metabolism, highlighting its potential use in drug design and safety assessments .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard in chromatography techniques. Its unique properties allow for accurate analysis of complex mixtures across various samples. Researchers employ it to calibrate instruments and validate methods for detecting related substances.

Application Example:

A study demonstrated the use of this compound as a calibration standard in high-performance liquid chromatography (HPLC). The results showed high precision and reproducibility in quantifying trace levels of pharmaceuticals in biological fluids .

Material Science

The compound's chemical stability and reactivity make it suitable for developing novel materials such as polymers and coatings. Researchers are exploring its incorporation into composite materials that require enhanced mechanical properties and chemical resistance.

Material Development:

Research has shown that incorporating this compound into polymer matrices enhances their thermal stability and mechanical strength. These advancements are crucial for applications in biomedical devices where material performance is critical under physiological conditions .

Natural Product Synthesis

This chemical is also employed in synthesizing natural product derivatives. Its versatility allows chemists to create complex molecules that may exhibit new medicinal properties.

Synthesis Insights:

A notable example includes the synthesis of alkaloid derivatives using this compound as a precursor. These derivatives were evaluated for their biological activities against various cancer cell lines, showing promising results that warrant further investigation .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders; enhances neurotransmitter modulation. |

| Biochemical Research | Used for studying enzyme inhibition and receptor binding; aids understanding of metabolic pathways. |

| Analytical Chemistry | Serves as a standard in chromatography; facilitates accurate analysis of complex mixtures. |

| Material Science | Suitable for developing polymers and coatings; enhances thermal stability and mechanical properties. |

| Natural Product Synthesis | Utilized in synthesizing natural product derivatives; aids discovery of new compounds with medicinal properties. |

Wirkmechanismus

The mechanism of action of 2-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The amino and methoxy groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-6-methoxybenzothiazole: This compound shares the amino and methoxy functional groups but has a different core structure.

2-Amino-4-methyl-6-methoxy-1,3,5-triazine: Another compound with similar functional groups but a different ring system.

Indole derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.

Uniqueness

2-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to its specific combination of functional groups and its tetrahydronaphthalene core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biologische Aktivität

2-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (CAS No. 35581-10-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₅NO₃

- Molecular Weight : 221.25 g/mol

- Structure : The compound features a tetrahydronaphthalene core with an amino group and a methoxy group, which are critical for its biological activity.

Antiepileptic Properties

Recent studies have highlighted the potential of this compound in treating epilepsy. In silico analyses suggest that this compound may interact with GABA_A and AMPA receptors, which are crucial targets in the management of seizures. The binding affinity and interaction dynamics were evaluated using molecular docking techniques, indicating promising pharmacokinetic profiles and minimal cytotoxicity .

Anticancer Activity

The compound has also shown potential anticancer properties. Research indicates that it can inhibit the proliferation of various cancer cell lines. For instance, the compound demonstrated significant cytotoxic effects against Jurkat cells (a model for T-cell leukemia) with an IC₅₀ value comparable to standard chemotherapeutics . The structure-activity relationship (SAR) studies suggest that the presence of the methoxy group enhances its activity by improving solubility and bioavailability.

The mechanisms through which this compound exerts its biological effects include:

- Modulation of Neurotransmitter Receptors : It acts as a modulator at GABA_A and AMPA receptors.

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.

- Inhibition of Tumor Growth : It has been shown to inhibit key signaling pathways involved in tumor progression.

Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Demonstrated antiepileptic activity through receptor modulation | In silico molecular docking |

| Study 2 | Significant cytotoxicity against Jurkat cells | MTT assay |

| Study 3 | Improved bioavailability compared to similar compounds | Pharmacokinetic modeling |

Eigenschaften

IUPAC Name |

2-amino-6-methoxy-3,4-dihydro-1H-naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-16-10-3-2-9-7-12(13,11(14)15)5-4-8(9)6-10/h2-3,6H,4-5,7,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQYWHRDCDMIRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(CC2)(C(=O)O)N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80525862 | |

| Record name | 2-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80525862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35581-10-3 | |

| Record name | 2-Amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80525862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.